2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
The compound “2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one” has a molecular formula of C23H27FO4 . It’s a complex organic compound with multiple functional groups, including a fluorophenyl group, a hydroxy group, and a cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely stabilized by intramolecular O-H⋯O hydrogen bonds . In the crystal, each molecule and its symmetry-related molecule by twofold rotation form a dimer through a pair of intermolecular C-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The compound has an average mass of 386.457 Da and a mono-isotopic mass of 386.189331 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications
Molecular Structure and Synthesis
- This compound has been synthesized via multicomponent reactions involving Aldol–Michael addition, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography. This process demonstrates high yield and efficiency in synthesizing similar complex organic compounds (Barakat et al., 2016).
Crystal Structure Analysis
- The crystal structures of derivatives of this compound have been extensively studied. These studies provide insights into the packing patterns and molecular conformations of similar bis-dimedone derivatives, essential for understanding their physical and chemical properties (Bolte et al., 2001).
Pharmaceutical Potential
- Certain derivatives have shown promising biological activities. For instance, a study on biscyclohexane diol derivatives extrapolated structural features to molecular docking studies with focal adhesion kinase (FAK) for potential anticancer properties. These compounds exhibit considerable bacterial inhibition, suggesting potential as pharmaceutical agents (Kokila et al., 2017).
Chemical Reactions and Enantioselectivity
- Research on similar compounds, like 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, has been conducted to explore chemoselectivity, regioselectivity, and enantioselectivity in reactions, crucial for developing asymmetric synthesis methods in organic chemistry (Wang et al., 2022).
Analytical and Synthetic Chemistry
- This compound and its derivatives have been the subject of various analytical and synthetic studies, emphasizing their importance in the development of new synthetic pathways and analytical techniques. These studies include characterization by spectral methods and X-ray single crystal diffraction, and examination of their electronic absorption and molecular orbital analyses (Barakat et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The diverse biological activities of indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[(4-fluorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYOXFVNEREKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)F)C3=C(CC(CC3=O)(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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